

¹H NMR spectrum of 2,6-bis(trifluoromethyl)phenylboronic acid

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Compound of Interest

Compound Name: 2,6-Bis(trifluoromethyl)phenylboronic acid

Cat. No.: B1304971

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An In-Depth Technical Guide on the ¹H NMR Spectrum of 2,6-Bis(trifluoromethyl)phenylboronic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected ¹H Nuclear Magnetic Resonance (NMR) spectrum of **2,6-bis(trifluoromethyl)phenylboronic acid**. Due to the limited availability of public domain spectral data for this specific compound, this guide outlines the expected spectral characteristics based on its chemical structure and provides data for a closely related isomer, 2,4-bis(trifluoromethyl)phenylboronic acid, for comparative purposes. Additionally, a detailed experimental protocol for the acquisition of such spectra is provided, alongside a logical workflow diagram.

Data Presentation

Direct experimental ¹H NMR data for **2,6-bis(trifluoromethyl)phenylboronic acid** is not readily available in the public domain. However, based on the structure, the aromatic region is expected to show a complex splitting pattern. The proton para to the boronic acid group would likely appear as a triplet, and the two meta protons would appear as a doublet. The B(OH)₂ protons are often broad and may exchange with deuterium in deuterated solvents, leading to their disappearance or a shift in their resonance.

For illustrative purposes, the ^1H NMR data for the isomeric compound, 2,4-bis(trifluoromethyl)phenylboronic acid, is presented below. This can provide researchers with an indication of the types of signals and chemical shifts to expect.

Table 1: ^1H NMR Data for 2,4-Bis(trifluoromethyl)phenylboronic Acid

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
8.32	s	1H	Ar-H
8.16	d, J=8.0 Hz	1H	Ar-H
7.95	d, J=8.0 Hz	1H	Ar-H
5.80	br s	2H	B(OH) ₂

Note: Data is for 2,4-bis(trifluoromethyl)phenylboronic acid and should be used as a reference only. The solvent and spectrometer frequency can influence chemical shifts.

Experimental Protocols

The following is a detailed methodology for acquiring the ^1H NMR spectrum of an arylboronic acid like **2,6-bis(trifluoromethyl)phenylboronic acid**.

1. Sample Preparation:

- Weigh approximately 5-10 mg of **2,6-bis(trifluoromethyl)phenylboronic acid** into a clean, dry vial.
- Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO- d_6 , CDCl_3 , or Acetone- d_6). The choice of solvent is critical as boronic acids can form boroxines (anhydrides) in non-polar, aprotic solvents, which can complicate the spectrum. Using a solvent like DMSO- d_6 or adding a drop of D_2O can help to ensure the compound remains as the free boronic acid.
- Ensure the sample is fully dissolved. Gentle vortexing or sonication may be necessary.
- Using a Pasteur pipette, transfer the solution into a clean, dry 5 mm NMR tube.

2. NMR Spectrometer Setup and Data Acquisition:

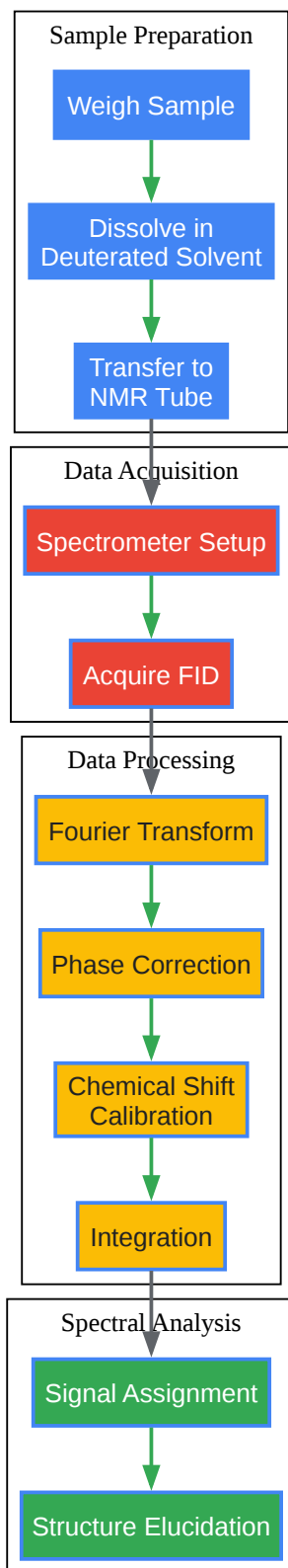
- Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution.
- Temperature: The experiment is typically run at a standard probe temperature of 298 K (25 °C).
- ^1H NMR Acquisition Parameters:
 - Pulse Sequence: A standard single-pulse sequence (e.g., 'zg30' on a Bruker spectrometer).
 - Spectral Width: A spectral width of approximately 12-16 ppm is generally sufficient to cover the aromatic and boronic acid proton signals.
 - Number of Scans: Depending on the sample concentration, 16 to 64 scans are typically acquired to achieve a good signal-to-noise ratio.
 - Relaxation Delay (d1): A relaxation delay of 1-2 seconds is usually adequate.
 - Acquisition Time (aq): An acquisition time of 2-4 seconds is standard.

3. Data Processing:

- Apply Fourier transformation to the acquired Free Induction Decay (FID).
- Phase correct the spectrum manually to ensure all peaks are in the positive phase.
- Calibrate the chemical shift axis by referencing the residual solvent peak (e.g., DMSO- d_6 at 2.50 ppm).
- Integrate the signals to determine the relative number of protons for each resonance.
- Perform peak picking to identify the precise chemical shifts of all signals.

Mandatory Visualization

The following diagram illustrates the logical workflow for the NMR analysis of an arylboronic acid.



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Caption: Logical workflow for NMR analysis of arylboronic acids.

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